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Compound of Interest

Compound Name: Fmoc-Sar-Sar-Sar-OH

Cat. No.: B13910653 Get Quote

In-Depth Technical Guide: Fmoc-Sar-Sar-Sar-OH
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties of Fmoc-
Sar-Sar-Sar-OH, a key building block in peptide synthesis, and a detailed protocol for its

incorporation into peptide chains using modern solid-phase peptide synthesis (SPPS)

techniques. Sarcosine (Sar), or N-methylglycine, is an N-methylated amino acid that, when

incorporated into peptides, can enhance enzymatic stability and influence conformation,

making it a valuable component in peptidomimetic drug design.

Core Data Presentation
The fundamental physicochemical properties of Fmoc-Sar-Sar-Sar-OH are summarized below.

Property Value

Molecular Weight 453.49 g/mol

Chemical Formula C₂₄H₂₇N₃O₅

Structure Fmoc protected tri-sarcosine

Primary Use Peptide synthesis, drug-peptide conjugates
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Experimental Protocols: Fmoc-Based Solid-Phase
Peptide Synthesis (SPPS)
The synthesis of peptides incorporating Fmoc-Sar-Sar-Sar-OH is typically achieved through

the iterative process of Fmoc solid-phase peptide synthesis. The following protocol outlines the

key steps for the manual synthesis of a target peptide on a solid support resin.

Resin Preparation and Swelling
The choice of resin is dictated by the desired C-terminal functionality of the final peptide (e.g., a

carboxylic acid or an amide).[1]

Procedure:

Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis) into a fritted

reaction vessel.[1]

Add sufficient N,N-Dimethylformamide (DMF) to completely cover the resin.

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation to

ensure complete solvating of the polymer beads.[1]

After swelling, drain the DMF from the reaction vessel.[1]

Fmoc Deprotection
This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-

terminus of the growing peptide chain, exposing a free amine for the subsequent coupling

reaction.[1]

Procedure:

Add a solution of 20% piperidine in DMF to the swollen resin.

Agitate the mixture for 5-20 minutes at room temperature. The reaction is often performed

in two shorter intervals to ensure complete deprotection.

Drain the piperidine solution.
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Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the

cleaved Fmoc-adduct.

Amino Acid Coupling
In this step, the carboxyl group of the incoming Fmoc-protected amino acid (in this case, it

could be Fmoc-Sar-Sar-Sar-OH or another amino acid being added to it) is activated and then

coupled to the newly freed N-terminal amine on the resin-bound peptide.

Procedure:

In a separate vessel, dissolve the Fmoc-amino acid (e.g., 3 equivalents relative to the

resin loading) and a coupling agent (e.g., HCTU, HATU, or DIC/HOBt, typically in slight

excess) in DMF.

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction mixture for 1-2 hours at room temperature to allow for complete

coupling.

To confirm the completion of the coupling reaction, a qualitative test such as the ninhydrin

(Kaiser) test can be performed on a small sample of resin beads.

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly

with DMF (3-5 times) to remove any unreacted reagents.

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid

in the target peptide sequence.

Cleavage and Final Deprotection
After the final amino acid has been coupled and its N-terminal Fmoc group removed, the

completed peptide is cleaved from the solid support resin, and any acid-labile side-chain

protecting groups are simultaneously removed.

Procedure:
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Wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a

vacuum.

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is

"Reagent K," which consists of Trifluoroacetic acid (TFA), phenol, water, thioanisole, and

1,2-ethanedithiol (EDT). The exact composition depends on the amino acids present in the

peptide.

Add the cleavage cocktail to the dry peptide-resin and agitate the mixture at room

temperature for 2-4 hours.

Filter the resin to collect the filtrate containing the cleaved peptide.

The crude peptide is then typically precipitated from the filtrate using cold diethyl ether,

collected by centrifugation, and dried. Further purification is achieved using techniques

such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental processes described.
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Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
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Caption: Key molecular interactions in one cycle of SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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